3-(4-Fluorophenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethylene group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 1-(4-Fluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H12FN5O |
---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12FN5O/c17-13-5-3-12(4-6-13)14-8-15(21-20-14)16(23)22-19-10-11-2-1-7-18-9-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
SGOWRTWLTMZPGR-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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